molecular formula C11H9N5O3 B2400502 3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid CAS No. 1208758-14-8

3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

Cat. No.: B2400502
CAS No.: 1208758-14-8
M. Wt: 259.225
InChI Key: PFSYJSHDWADQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid” is a chemical compound with the molecular formula C11H9N5O3 . It has a molecular weight of 259.22 g/mol . The compound is also known by other synonyms such as “3-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid” and "AKOS002684367" .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C11H9N5O3/c17-9(18)3-6-15-5-2-7-10(11(15)19)14-13-8-1-4-12-16(7)8/h1-2,4-5H,3,6H2,(H,17,18)" . The Canonical SMILES string is "C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCC(=O)O" .


Physical and Chemical Properties Analysis

The compound has a computed XLogP3-AA value of -1.2 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 259.07053917 g/mol . The topological polar surface area of the compound is 101 Ų . The compound has 19 heavy atoms . Its complexity, as computed by PubChem, is 427 .

Properties

IUPAC Name

3-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-9(18)3-6-15-5-2-7-10(11(15)19)14-13-8-1-4-12-16(7)8/h1-2,4-5H,3,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSYJSHDWADQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.